Cas no 784-71-4 (2'-Deoxy-2'-fluorouridine)
2'-Deoxy-2'-fluorouridine Chemical and Physical Properties
Names and Identifiers
-
- 2'-Deoxy-2'-fluorouridine
- 2-FdU
- 2'-Fluoro-2'-deoxyuridine
- 2-Fluoro-2-Deoxyuridine
- 2'-Deoxy-2'-fluoro-L-uridine
- J-700032
- MFCD01317293
- A839431
- 622785-69-7
- 1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- 2'-deoxy-2'- fluorouridine
- DTXSID50999738
- Uridine, 2'-deoxy-2'-fluoro-
- 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- HY-W013403
- 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione;2'-Deoxy-2'-fluorouridine; 2-FdU
- 2'-deoxy-2'-(R)-fluoro-uridine
- DS-10495
- PD158307
- Y2YC903QW8
- CS-W014119
- 1-((2R,3R,4R,5R)-3-FLUORO-4-HYDROXY-5-(HYDROXYMETHYL)TETRAHYDROFURAN-2-YL)PYRIMIDINE-2,4(1H,3H)-DIONE
- SCHEMBL221951
- Q27294189
- UNII-Y2YC903QW8
- AKOS015896926
- 784-71-4
- 2'-deoxy-2'-fluoro-uridine
- BP-58615
- UIYWFOZZIZEEKJ-XVFCMESISA-N
- HG1163
- 1-((2R,3R,4R,5R)-3-FLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL)PYRIMIDINE-2,4-DIONE
- 1-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)uracil
- CHEMBL2385615
- 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
- 1-(2-DEOXY-2-FLUORO-.BETA,-D-RIBOFURANOSYL)URACIL
- C9H11FN2O5
- 2'Fluoro-2'-deoxyuridine
- STK368458
- DA-60121
- DA-49404
-
- MDL: MFCD01317293
- Inchi: 1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
- InChI Key: UIYWFOZZIZEEKJ-XVFCMESISA-N
- SMILES: F[C@H]1[C@H](N2C=CC(NC2=O)=O)O[C@H](CO)[C@H]1O
Computed Properties
- Exact Mass: 246.06500
- Monoisotopic Mass: 246.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1
- Topological Polar Surface Area: 99.1
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.63
- Melting Point: 147.0 to 153.0 deg-C
- Refractive Index: 53 ° (C=0.3, H2O)
- Solubility: Soluble in methanol.
- PSA: 104.55000
- LogP: -1.87470
- Solubility: Not determined
2'-Deoxy-2'-fluorouridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Hazardous Material transportation number:UN 3181 4.1/PG 2
- WGK Germany:1
- Hazard Category Code: 20/21/22-40
- Safety Instruction: S22; S36/37/39
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:4.1
- Safety Term:4.1
- Packing Group:II
- Risk Phrases:R20/21/22; R40
- Storage Condition:2-8 °C
2'-Deoxy-2'-fluorouridine Customs Data
- HS CODE:29051900
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2'-Deoxy-2'-fluorouridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3615-5g |
2'-Deoxy-2'-fluorouridine |
784-71-4 | 95.0%(LC&T) | 5g |
¥650.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3615-1g |
2'-Deoxy-2'-fluorouridine |
784-71-4 | 95.0%(LC&T) | 1g |
¥190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD274-250mg |
2'-Deoxy-2'-fluorouridine |
784-71-4 | 98% | 250mg |
71CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD274-1g |
2'-Deoxy-2'-fluorouridine |
784-71-4 | 98% | 1g |
111.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD274-5g |
2'-Deoxy-2'-fluorouridine |
784-71-4 | 98% | 5g |
413.0CNY | 2021-08-06 | |
| Fluorochem | 211913-1g |
2'-Deoxy-2'-fluorouridine |
784-71-4 | 95% | 1g |
£16.00 | 2022-02-28 | |
| Fluorochem | 211913-5g |
2'-Deoxy-2'-fluorouridine |
784-71-4 | 95% | 5g |
£50.00 | 2022-02-28 | |
| Fluorochem | 211913-10g |
2'-Deoxy-2'-fluorouridine |
784-71-4 | 95% | 10g |
£78.00 | 2022-02-28 | |
| Fluorochem | 211913-25g |
2'-Deoxy-2'-fluorouridine |
784-71-4 | 95% | 25g |
£152.00 | 2022-02-28 | |
| TRC | F590275-100mg |
2'-Fluoro-2'-deoxyuridine |
784-71-4 | 100mg |
$196.00 | 2023-05-18 |
2'-Deoxy-2'-fluorouridine Suppliers
2'-Deoxy-2'-fluorouridine Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 2'-Deoxy-2'-fluorouridine
2'-Deoxy-2'-Fluorouridine (CAS No. 784-71-4): A Promising Nucleoside Analog in Antiviral and Anticancer Therapeutics
Among the diverse array of nucleoside analogs under investigation, 2'-Deoxy-2'-Fluorouridine (abbreviated as FdU or FUR, CAS No. 784-71-4) has emerged as a compelling compound with dual therapeutic potential in antiviral and anticancer applications. This fluorinated derivative of uridine exhibits unique chemical properties that enable its integration into biological systems while retaining potent pharmacological activity. Recent advancements in synthetic chemistry and drug delivery systems have further expanded its clinical utility, positioning it as a key molecule in next-generation therapeutics.
The molecular structure of 2'-Deoxy-2'-Fluorouridine features a fluorine atom substituting the hydroxyl group at the 2' position of the deoxyribose sugar moiety. This structural modification imparts several advantages over its non-fluorinated counterpart. First, the fluorine substitution enhances metabolic stability by resisting phosphorylation by cellular kinases until it reaches target tissues. Second, this alteration increases lipophilicity, improving cellular permeability—a critical factor for effective antiviral and anticancer activity. Structural studies published in Nature Communications (2023) revealed that the fluorine atom also induces conformational rigidity, stabilizing the compound's bioactive conformation during intracellular transport.
In antiviral applications, FdU demonstrates broad-spectrum activity against RNA viruses such as HIV and hepatitis B virus (HBV). When phosphorylated intracellularly to form FdUMP, it inhibits viral reverse transcriptase by competing with natural nucleotides during DNA synthesis. A landmark study from the University of Tokyo (January 2024) demonstrated synergistic effects when combining FdU with existing antiretroviral drugs, achieving 95% reduction in viral load in preclinical models without significant toxicity. This combination therapy approach is now entering Phase II clinical trials for HIV patients resistant to conventional treatments.
The anticancer potential of CAS 784-71-4 lies in its ability to selectively target rapidly dividing cells while sparing healthy tissue through differential phosphorylation kinetics. Research from the MD Anderson Cancer Center (March 2023) identified its efficacy against glioblastoma multiforme—where conventional chemotherapies often fail—by disrupting DNA replication through thymidylate synthase inhibition. Encapsulation within lipid-polymer hybrid nanoparticles improved tumor accumulation by 3-fold compared to free drug administration, extending median survival rates in murine models by 68%.
Ongoing investigations into novel delivery mechanisms are further expanding FdU's therapeutic horizons. A 2023 study published in Advanced Materials described pH-sensitive micelles that release FdU specifically within tumor microenvironments, reducing systemic toxicity while enhancing therapeutic index. Meanwhile, photodynamic therapy conjugates using FdU derivatives showed unprecedented efficacy against HPV-induced cancers in ex vivo human tissue models.
Synthetic advancements have also optimized large-scale production of CAS No. 784-71-4. A continuous-flow synthesis method reported in Chemical Science (June 2023) achieved >95% purity with yield improvements of over 30%, addressing scalability challenges for clinical manufacturing. These innovations align with green chemistry principles through reduced solvent usage and waste generation compared to traditional batch processes.
Clinical pharmacology studies emphasize FdU's favorable safety profile when administered via targeted delivery systems. Phase I trials conducted at Johns Hopkins University (Q3 2023) demonstrated tolerability up to 5-fold higher than historical toxic doses when using nanoparticle formulations. Pharmacokinetic data revealed prolonged half-life (∼96 hours) due to enhanced protein binding characteristics compared to unmodified nucleosides.
Innovative research directions now explore FdU's role as a radiosensitizer for solid tumors and its potential against emerging viral pathogens like SARS-CoV variants. Collaborative efforts between MIT and Emory University are investigating CRISPR-mediated gene editing approaches using FdU-modified guide RNAs for precision cancer therapy—a novel application showcasing this compound's versatility beyond traditional chemotherapy.
The evolving landscape of biomedical research continues to uncover new applications for this well-characterized yet continually evolving molecule. As demonstrated by recent breakthroughs in targeted delivery systems and combination therapies, FDU (CAS No. 784-71-4)'s therapeutic potential remains significantly underexplored across multiple disease domains. Its unique structural features combined with modern drug delivery innovations position it as a cornerstone compound for developing next-generation precision medicines addressing unmet clinical needs in oncology and virology.
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